molecular formula C21H23NO5 B1197663 Colchicide CAS No. 518-15-0

Colchicide

Cat. No.: B1197663
CAS No.: 518-15-0
M. Wt: 369.4 g/mol
InChI Key: NXPCQFIROMOQEV-UHFFFAOYSA-N
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Description

Colchicine is a naturally occurring alkaloid derived from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). It has been used for centuries in traditional medicine, primarily for the treatment of gout. Colchicine is known for its anti-inflammatory properties and its ability to inhibit mitosis, making it a valuable compound in both medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Colchicine can be synthesized through various methods, including ultrasonic-assisted dual-water phase extraction. This method involves grinding the raw material containing colchicine, followed by dual-water phase extraction under ultrasonic waves to obtain a supernatant solution rich in colchicine. The solution is then concentrated, dissolved in chloroform, filtered, and separated through a macroporous absorption resin column. The final steps include elution, concentration, crystallization, and drying to obtain pure colchicine .

Industrial Production Methods

Industrial production of colchicine typically involves the extraction from plant sources, particularly from Colchicum autumnale and Gloriosa superba. The process includes drying and pulverizing the raw materials, followed by extraction using solvents such as ethanol or chloroform. The extract is then purified through various chromatographic techniques to isolate colchicine .

Chemical Reactions Analysis

Types of Reactions

Colchicine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of colchicine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of colchicine include various derivatives with modified biological activities. These derivatives are often used in scientific research to explore new therapeutic applications .

Scientific Research Applications

Colchicine has a wide range of scientific research applications, including:

Mechanism of Action

Colchicine exerts its effects primarily through the inhibition of microtubule polymerization. By binding to tubulin, colchicine disrupts the formation of microtubules, which are essential for cell division and intracellular transport. This disruption leads to the inhibition of mitosis and the suppression of inflammatory pathways. Colchicine also interferes with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory cytokines .

Comparison with Similar Compounds

Colchicine is often compared to other microtubule inhibitors, such as:

  • Vinblastine
  • Vincristine
  • Vindesine
  • Vinorelbine
  • Vincamine

These compounds share similar mechanisms of action by targeting tubulin and disrupting microtubule dynamics. colchicine is unique in its specific binding site on tubulin and its historical use in treating gout and other inflammatory conditions .

Properties

IUPAC Name

N-(1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-12(23)22-17-9-8-13-10-18(25-2)20(26-3)21(27-4)19(13)15-7-5-6-14(24)11-16(15)17/h5-7,10-11,17H,8-9H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPCQFIROMOQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966122
Record name N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-15-0, 86436-50-2
Record name Colchicide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colchicide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086436502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COLCHICIDE.HCL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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